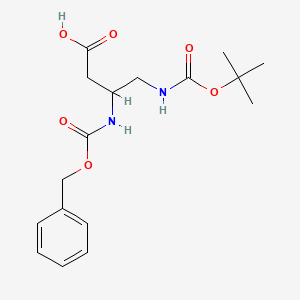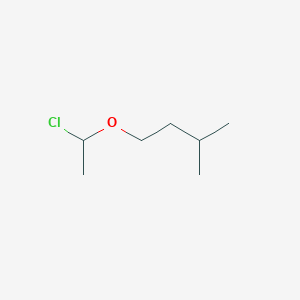
N-(2-Aminoethyl)-1-(2-nitrobenzenesulfonyl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-Aminoethyl)-1-(2-nitrobenzenesulfonyl)piperidine-3-carboxamide” is a synthetic organic compound that belongs to the class of piperidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-Aminoethyl)-1-(2-nitrobenzenesulfonyl)piperidine-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the nitrobenzenesulfonyl group: This step may involve the reaction of the piperidine derivative with 2-nitrobenzenesulfonyl chloride under basic conditions.
Attachment of the aminoethyl group: This can be done through nucleophilic substitution reactions using 2-aminoethyl derivatives.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
“N-(2-Aminoethyl)-1-(2-nitrobenzenesulfonyl)piperidine-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of “N-(2-Aminoethyl)-1-(2-nitrobenzenesulfonyl)piperidine-3-carboxamide” depends on its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitrobenzenesulfonyl group may play a role in the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
N-(2-Aminoethyl)-1-(2-nitrobenzenesulfonyl)piperidine-3-carboxamide: can be compared with other piperidine derivatives such as:
Uniqueness
The unique combination of functional groups in “this compound” may confer distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C14H20N4O5S |
|---|---|
分子量 |
356.40 g/mol |
IUPAC名 |
N-(2-aminoethyl)-1-(2-nitrophenyl)sulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C14H20N4O5S/c15-7-8-16-14(19)11-4-3-9-17(10-11)24(22,23)13-6-2-1-5-12(13)18(20)21/h1-2,5-6,11H,3-4,7-10,15H2,(H,16,19) |
InChIキー |
UYAMIKSRXZLLSN-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)NCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


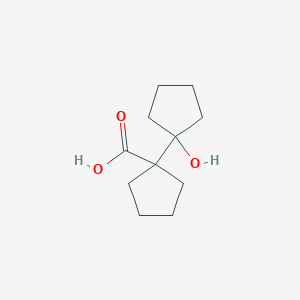
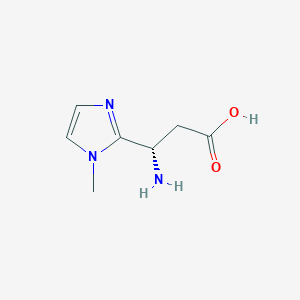

![1-[(1-Benzothiophen-7-yl)amino]propan-2-ol](/img/structure/B13313717.png)
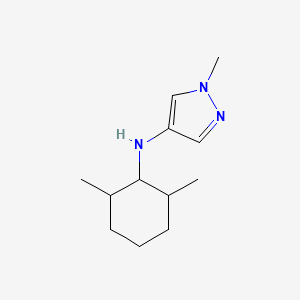
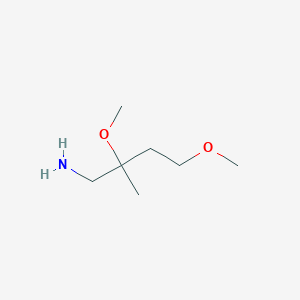
![4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}cyclohexan-1-ol](/img/structure/B13313726.png)
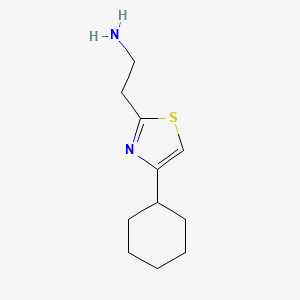
![4-[(Azetidin-3-yloxy)methyl]-2-methyl-2H-1,2,3-triazole](/img/structure/B13313748.png)

![1-methyl-N-[1-(3-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine](/img/structure/B13313762.png)
